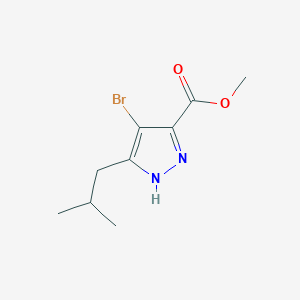

4-溴-3-异丁基-1H-吡唑-5-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

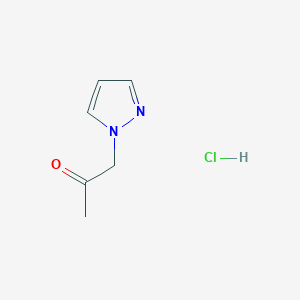

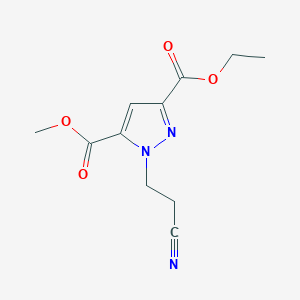

“Methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Molecular Structure Analysis

The molecular structure of pyrazoles, including “methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate”, is a five-membered aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles, including “methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3 + 2] cycloaddition, condensations with ketones, aldehydes and hydrazine monohydrochloride, and oxidation employing bromine .科学研究应用

抗利什曼原虫和抗疟疾活性

含吡唑的化合物,例如 4-溴-3-异丁基-1H-吡唑-5-羧酸甲酯,以其多种药理作用而闻名,包括有效的抗利什曼原虫和抗疟疾活性 . 例如,合成并评估了肼偶联的吡唑类化合物对埃塞俄比亚利什曼原虫临床分离株和感染伯氏疟原虫的小鼠 . 结果表明,这些化合物表现出优异的抗前鞭毛体活性 .

1,4’-联吡唑的合成

4-溴-3-异丁基-1H-吡唑-5-羧酸甲酯可用作合成 1,4’-联吡唑的起始原料 . 联吡唑由于其独特的性质,在药物化学和材料科学中是重要的结构。

固体六配位配合物的制备

4-溴吡唑,吡唑的衍生物,可用于与二甲基-和二乙烯基-二氯化锡反应制备固体六配位配合物 . 这些配合物在催化和材料科学等各个领域具有潜在的应用。

各种生物活性化合物的合成

4-溴-3-异丁基-1H-吡唑-5-羧酸甲酯还可用于合成各种药物和生物活性化合物 . 这些包括可用于治疗各种疾病的抑制剂。

抗菌和抗真菌活性

已发现吡唑衍生物表现出抗菌和抗真菌活性 . 这使得它们成为开发新型抗菌剂的潜在候选者。

抗炎和抗癌活性

吡唑衍生物也以其抗炎和抗癌活性而闻名 . 它们可用于开发用于治疗炎症性疾病和各种癌症的新药。

镇痛和抗惊厥活性

除了上述之外,还发现吡唑衍生物表现出镇痛和抗惊厥活性 . 这使得它们成为开发新型镇痛药和抗惊厥药的潜在候选者。

除草活性

最后,发现吡唑衍生物表现出除草活性 . 这使得它们成为开发新型除草剂的潜在候选者。

安全和危害

作用机制

Target of Action

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of Action

The mode of action of pyrazoles can vary greatly depending on their specific structure and the functional groups they contain. Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

Pyrazoles can participate in a variety of biochemical pathways, depending on their specific structure and the functional groups they contain. For example, 3(5)-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .

Result of Action

The molecular and cellular effects of pyrazoles can vary greatly depending on their specific structure and the functional groups they contain. A change in structure translates into changes in properties .

Action Environment

The action of pyrazoles can be influenced by environmental factors such as the type of solvent. More polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than formation of pyrazole-pyrazole clusters .

属性

IUPAC Name |

methyl 4-bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-5(2)4-6-7(10)8(12-11-6)9(13)14-3/h5H,4H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCWPPHOSZHFHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C(=NN1)C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

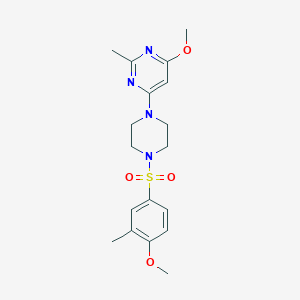

![1-(2-aminoethyl)-5-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2539381.png)

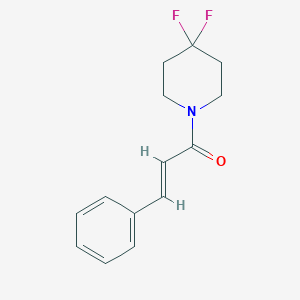

![N-(3-chloro-4-fluorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2539394.png)

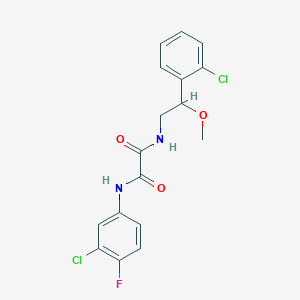

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperidine-4-carboxamide](/img/structure/B2539401.png)